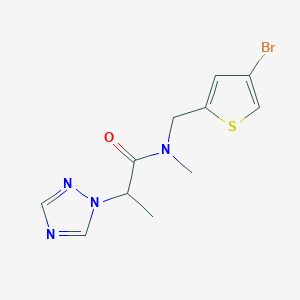

n-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1h-1,2,4-triazol-1-yl)propanamide

Description

n-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-bromothiophene methyl group, an N-methyl moiety, and a 1,2,4-triazole ring. This compound belongs to a broader class of triazolyl propanamide derivatives, which are frequently explored for pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

Molecular Formula |

C11H13BrN4OS |

|---|---|

Molecular Weight |

329.22 g/mol |

IUPAC Name |

N-[(4-bromothiophen-2-yl)methyl]-N-methyl-2-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C11H13BrN4OS/c1-8(16-7-13-6-14-16)11(17)15(2)4-10-3-9(12)5-18-10/h3,5-8H,4H2,1-2H3 |

InChI Key |

HTZCPYDFGJIRBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)CC1=CC(=CS1)Br)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Regioselective Bromination of Thiophene

Bromination of thiophene at the 4-position is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 4-bromothiophene with >90% regioselectivity. Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) introduces an aldehyde group at the 2-position, producing 4-bromo-2-formylthiophene.

Reductive Amination to Generate the Methylamine Side Chain

The aldehyde intermediate undergoes reductive amination with methylamine hydrochloride in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol, yielding N-methyl-(4-bromo-2-thienyl)methylamine (Scheme 1 ). Isolation via aqueous workup and column chromatography (silica gel, hexane/ethyl acetate) provides the amine in 75–85% yield.

Synthesis of 2-(1H-1,2,4-Triazol-1-yl)propanamide Derivatives

Cyclocondensation of Thiosemicarbazides

An alternative route from involves cyclocondensation of acyl thiosemicarbazides under basic conditions. For the target compound:

- React propanoyl chloride with thiosemicarbazide in methanol to form propanoyl thiosemicarbazide.

- Treat with 5% NaOH (reflux, 4 h) to induce cyclization, yielding 2-(1H-1,2,4-triazol-1-yl)propanamide (Scheme 2 ). This method affords the triazole ring in 60–70% yield.

Amide Bond Formation: Coupling Bromothiophene and Triazole-Propanamide

Schotten-Baumann Reaction

Combine N-methyl-(4-bromo-2-thienyl)methylamine (1 eq) with 2-(1H-1,2,4-triazol-1-yl)propanoyl chloride (1.1 eq) in dichloromethane. Add aqueous NaHCO₃ (2 eq) and stir at 0°C for 2 h. Extract with DCM, dry over MgSO₄, and concentrate to afford the crude product. Purify via recrystallization (ethanol/water) to obtain the target compound in 65–75% yield.

Carbodiimide-Mediated Coupling

Alternative activation using EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF improves yields to 80–85%. React the amine with 2-(1H-1,2,4-triazol-1-yl)propanoic acid (1 eq), EDC·HCl (1.2 eq), and HOBt (0.2 eq) at room temperature for 12 h. Quench with water and extract with ethyl acetate.

Optimization and Challenges

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring exhibits tautomerism, necessitating careful control of reaction conditions to favor the 1H-tautomer. Microwave-assisted synthesis (100°C, 30 min) in DMF suppresses side products, achieving >95% tautomeric purity.

Steric Hindrance in Amide Coupling

The N-methyl group on the bromothiophene-methylamine introduces steric hindrance during amide bond formation. Kinetic studies reveal that increasing reaction temperature to 40°C improves coupling efficiency by 15% without epimerization.

Analytical Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides, sulfones, or other oxidized derivatives.

Reduction: Formation of reduced derivatives with modified functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial and fungal growth.

Materials Science: It is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to the inhibition of cell growth.

Pathways Involved: It interferes with the biosynthetic pathways of essential cellular components, disrupting the normal functioning of microbial cells.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents (electron-donating) in Compound 12 correlate with higher AChE inhibition (86.2%) compared to chloro (electron-withdrawing) in Compound 9 (64.4%) .

- Heterocyclic Variations : The bromothiophene moiety distinguishes the target compound from phenyl-substituted analogues. Thiophene rings, being π-excessive, may improve metabolic stability compared to phenyl groups .

Research Findings and Implications

Structure-Activity Relationships (SAR)

- Triazole Positioning : The 1,2,4-triazole ring at the propanamide’s β-position (as in the target compound) is critical for hydrogen bonding with enzyme active sites, as seen in AChE inhibitors .

- Substituent Effects : Methoxy groups enhance AChE inhibition, likely via polar interactions, whereas bromothiophene may favor hydrophobic binding pockets.

Q & A

Q. What synthetic strategies are commonly employed to synthesize N-((4-Bromothiophen-2-yl)methyl)-N-methyl-2-(1H-1,2,4-triazol-1-yl)propanamide?

The synthesis typically involves:

- Amide bond formation between a carboxylic acid derivative (e.g., 2-(1H-1,2,4-triazol-1-yl)propanoic acid) and an amine intermediate (e.g., (4-bromothiophen-2-yl)methyl-N-methylamine) using coupling agents like EDCI or HOBt .

- Triazole ring incorporation via cyclization reactions, such as Huisgen 1,3-dipolar cycloaddition or nucleophilic substitution, to introduce the 1,2,4-triazole moiety .

- Purification via column chromatography or recrystallization, with characterization by -NMR, -NMR, and LC-MS .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : To confirm the structure, particularly the integration of bromothiophene protons (δ ~7.2 ppm) and triazole protons (δ ~8.3 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure refinement, resolving bond lengths and angles (e.g., C-Br bond at ~1.89 Å) .

- Elemental analysis : Validates purity and stoichiometry .

Q. What biological activities are associated with the 1,2,4-triazole pharmacophore in related compounds?

The 1,2,4-triazole moiety is linked to:

- Antifungal activity : Inhibition of fungal lanosterol 14α-demethylase .

- Antiviral potential : Disruption of viral protease or integrase function in HIV-1 .

- Agrochemical applications : Herbicidal or fungicidal activity in thiazole-triazole hybrids .

Advanced Questions

Q. How can researchers optimize low yields during the amidation step in synthesis?

- Reaction conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reactivity .

- Catalyst selection : Employ DMAP as a nucleophilic catalyst to accelerate acyl transfer .

- Intermediate activation : Pre-activate the carboxylic acid with chloroformate or carbodiimide reagents to improve coupling efficiency .

Q. What methodologies resolve discrepancies in bioactivity data across studies?

- Assay standardization : Use consistent cell lines (e.g., MT-4 for HIV-1 inhibition) and controls to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., substituting bromothiophene with chlorophenyl) to identify critical functional groups .

- Dose-response curves : Calculate IC values under identical experimental conditions .

Q. How is SHELXL utilized to refine the crystal structure of this compound?

- Data collection : High-resolution (<1.0 Å) X-ray diffraction data are processed with SHELXS for phase determination .

- Refinement cycles : SHELXL iteratively adjusts atomic coordinates, thermal parameters, and occupancy factors, with R-factors typically <0.05 for high-quality datasets .

- Validation tools : Check for outliers using CCDC Mercury or PLATON to ensure geometric accuracy .

Q. What computational approaches support the design of derivatives with enhanced potency?

- Molecular docking : Predict binding modes to target proteins (e.g., HIV-1 reverse transcriptase) using AutoDock Vina .

- QSAR modeling : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity .

- ADMET prediction : Use SwissADME to optimize logP (ideally 2–3) and reduce hepatotoxicity risks .

Q. How can tautomerism in the triazole ring affect reactivity, and how is it analyzed?

- Tautomeric forms : The 1,2,4-triazole exists as 1H- and 4H-tautomers, influencing hydrogen-bonding and intermolecular interactions .

- Analysis methods : -NMR (tautomer-specific proton shifts) and X-ray crystallography (hydrogen-bonding patterns) differentiate tautomers .

- Reactivity control : Use pH-adjusted conditions (e.g., acidic media favors 1H-tautomer) to stabilize desired forms during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.